TERT-BUTYL N-[(3-METHYL-1H-PYRAZOL-4-YL)METHYL]CARBAMATE
CAS No.: 1183233-93-3
Cat. No.: VC3416009
Molecular Formula: C10H17N3O2
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1183233-93-3 |
|---|---|
| Molecular Formula | C10H17N3O2 |
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | tert-butyl N-[(5-methyl-1H-pyrazol-4-yl)methyl]carbamate |
| Standard InChI | InChI=1S/C10H17N3O2/c1-7-8(6-12-13-7)5-11-9(14)15-10(2,3)4/h6H,5H2,1-4H3,(H,11,14)(H,12,13) |
| Standard InChI Key | JEYRUMGJGKFQRG-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NN1)CNC(=O)OC(C)(C)C |
| Canonical SMILES | CC1=C(C=NN1)CNC(=O)OC(C)(C)C |
Introduction
TERT-BUTYL N-[(3-METHYL-1H-PYRAZOL-4-YL)METHYL]CARBAMATE is a chemical compound with the CAS number 1183233-93-3. It is a carbamate derivative of a pyrazole ring, specifically designed for various applications in organic synthesis and pharmaceutical research. This compound is notable for its structural complexity and potential utility in drug development processes.
Chemical Identifiers
Synthesis and Applications
TERT-BUTYL N-[(3-METHYL-1H-PYRAZOL-4-YL)METHYL]CARBAMATE is synthesized through a series of organic reactions involving pyrazole derivatives. It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The tert-butyl carbamate group is often used as a protecting group in peptide synthesis and other organic transformations.
Suppliers and Availability
This compound is available from several suppliers, including AstaTech and eMolecules, though availability can vary due to stock fluctuations . CymitQuimica lists it as discontinued, suggesting that availability might be limited through certain channels .
Safety and Handling
Given its chemical nature, handling TERT-BUTYL N-[(3-METHYL-1H-PYRAZOL-4-YL)METHYL]CARBAMATE requires appropriate safety precautions. It is intended for laboratory use only, and users should consult the Material Safety Data Sheet (MSDS) for detailed safety information .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume